molecular formula C17H12ClNO3S B2517822 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one CAS No. 2034287-35-7

3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one

Cat. No.: B2517822
CAS No.: 2034287-35-7
M. Wt: 345.8
InChI Key: XKZNTMYZJVCXDC-UHFFFAOYSA-N
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Description

3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H12ClNO3S and its molecular weight is 345.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research on compounds closely related to "3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one" includes studies on their synthesis and reactions. For instance, substituted chromones, which share a structural similarity with the compound , are utilized in [3+2] cycloadditions with nonstabilized azomethine ylides. This process leads to the formation of 1-benzopyrano[2,3-c]pyrrolidines in good yields. Such reactions exhibit diastereoselectivity, resulting in diverse structural derivatives depending on the reactant ratio, showcasing the compound's utility in synthesizing novel heterocyclic systems (Sosnovskikh, Kornev, Moshkin, & Buev, 2014).

Structural and Molecular Studies

Structural analyses of related compounds, such as the crystal structure investigations of dichlorinated 3-formylchromone derivatives, provide insights into the molecular configurations and interactions within such molecules. These studies reveal the coplanarity within the chromene ring system and the interactions that stabilize their structures, offering a foundation for further chemical and material science research (Ishikawa, 2015).

Potential Applications in Material Science

The investigation of chromenopyridin derivatives as corrosion inhibitors demonstrates the practical applications of these compounds beyond theoretical chemistry. Their effectiveness in protecting steel in corrosive environments suggests potential for industrial applications in materials science, highlighting the versatility of chromene-based compounds in addressing practical challenges (Ansari, Quraishi, & Singh, 2017).

Applications in Heterocyclic Chemistry

Further research into the synthesis of heterocyclic privileged medicinal scaffolds, involving chromene and pyridine frameworks, emphasizes the compound's relevance in medicinal chemistry. These methods allow for the creation of diverse libraries of medicinally relevant compounds through simple one-step processes, showcasing the compound's role in streamlining synthetic pathways in pharmaceutical research (Evdokimov, Kireev, Yakovenko, Antipin, Magedov, & Kornienko, 2007).

Safety and Hazards

The compound may cause skin and eye irritation. Precautionary measures include washing thoroughly after handling and wearing protective gloves, eye protection, and face protection .

Properties

IUPAC Name

3-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-15-8-11-9-19(6-5-14(11)23-15)16(20)12-7-10-3-1-2-4-13(10)22-17(12)21/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZNTMYZJVCXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.